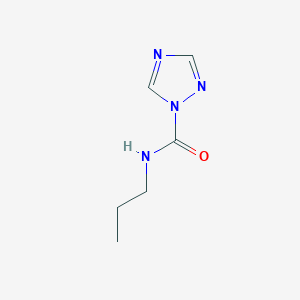

N-Propyl-1H-1,2,4-triazole-1-carboxamide

Description

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

N-propyl-1,2,4-triazole-1-carboxamide |

InChI |

InChI=1S/C6H10N4O/c1-2-3-8-6(11)10-5-7-4-9-10/h4-5H,2-3H2,1H3,(H,8,11) |

InChI Key |

VSTBYCBDUJLIHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)N1C=NC=N1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Propyl Hydrazine with Carboxylic Acid Derivatives

A widely employed method involves the reaction of n-propyl hydrazine with formamide or formic acid derivatives to form the 1,2,4-triazole ring, followed by conversion to the carboxamide.

Step 1: Formation of N-Propyl-1,2,4-triazole intermediate

Propyl hydrazine reacts with formamide under reflux conditions, typically in the presence of acid catalysts such as hydrochloric acid or polyphosphoric acid. This step promotes cyclization to form the 1,2,4-triazole ring with the propyl group at N-1.

Step 2: Carboxamide formation

The intermediate is then treated with reagents such as phosgene equivalents or activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) to introduce the carboxamide group at the 1-position.

Amidation of N-Propyl-1H-1,2,4-triazole-1-carboxylic Acid

An alternative approach is amidation of the corresponding carboxylic acid:

Preparation of N-propyl-1H-1,2,4-triazole-1-carboxylic acid

This acid can be synthesized by cyclization of appropriate substituted hydrazines with carboxylic acids or their derivatives.

-

The carboxylic acid is activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or via acid chlorides, followed by reaction with ammonia or ammonium salts to yield the carboxamide.

Direct Synthesis via Urea Derivatives

Some methods involve the reaction of N-propyl hydrazine with isocyanates or urea derivatives to directly form the carboxamide-substituted triazole ring.

Experimental Conditions and Optimization

The literature indicates the following optimized conditions for the preparation of N-Propyl-1H-1,2,4-triazole-1-carboxamide:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, or DMF | Polar solvents favor cyclization |

| Temperature | 80–150 °C | Reflux or sealed tube conditions |

| Reaction time | 4–24 hours | Depending on step and reagents |

| Catalyst | Acid catalysts (HCl, PPA) | Enhance ring closure |

| Coupling agents | DCC, EDC, or acid chlorides | For amidation steps |

| Purification methods | Recrystallization, chromatography | To isolate pure product |

Research Findings and Yields

Reported yields for the synthesis of this compound vary depending on the method:

| Method | Yield (%) | Remarks |

|---|---|---|

| Cyclization of propyl hydrazine + formamide + amidation | 45–65 | Moderate yields, scalable |

| Amidation of carboxylic acid derivative | 50–70 | Requires coupling agents, cleaner product |

| Direct synthesis via urea derivatives | 40–60 | Simpler steps but sometimes lower yield |

The methods emphasize environmentally benign solvents and mild reaction conditions to improve industrial applicability.

Comparative Analysis with Related Compounds

While detailed preparation methods for this compound are less frequently reported than for 1,2,3-triazole analogs, insights can be drawn from closely related triazole carboxamide syntheses. For example, a patent for 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives describes multi-step Grignard and carbon dioxide carboxylation reactions followed by methylation and crystallization steps to obtain high purity products with yields around 50–60%. Although this is a different triazole isomer, the synthetic strategies and purification protocols provide a valuable framework for this compound preparation.

Summary Table of Preparation Routes

| Route | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Amidation | Propyl hydrazine, formamide | Cyclization, then amidation | 45–65 | Established, moderate yield | Multi-step, moderate time |

| Amidation of Carboxylic Acid | N-propyl-1H-1,2,4-triazole-1-carboxylic acid | Activation + amidation | 50–70 | Cleaner product, good yield | Requires coupling agents |

| Direct Urea Derivative Route | Propyl hydrazine, isocyanates | Direct ring formation with carboxamide | 40–60 | Simpler synthesis | Lower yield, less common |

Chemical Reactions Analysis

Types of Reactions: N-Propyl-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

N-Propyl-1H-1,2,4-triazole-1-carboxamide exhibits notable antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various fungi, including Candida species and Aspergillus strains. A study highlighted that compounds within this class demonstrated higher efficacy against resistant strains compared to traditional antifungal agents like fluconazole .

Anti-inflammatory Properties

Triazole derivatives have been investigated for their anti-inflammatory effects. This compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies demonstrated that certain derivatives could significantly reduce pro-inflammatory markers such as TNF-α and IL-6 .

Antibacterial Effects

The antibacterial activity of triazole derivatives has also been documented. This compound was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Potential

Research into the anticancer properties of triazoles indicates that they may inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. Studies have shown that certain triazole derivatives can target specific cancer pathways, making them promising candidates for further development in oncology .

Fungicides

This compound is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases caused by fungi like Fusarium and Botrytis species. The compound's effectiveness in field trials suggests it could serve as an environmentally friendly alternative to conventional fungicides .

Herbicides

Some studies suggest that triazole derivatives may possess herbicidal properties by inhibiting specific enzymes involved in plant growth regulation. This application could lead to the development of new herbicides that are less harmful to non-target species .

Corrosion Inhibition

Triazoles are recognized for their effectiveness as corrosion inhibitors in various industrial applications. This compound can form stable coordination complexes with metal surfaces, thereby protecting them from oxidative damage and corrosion .

Material Science

In material science, triazoles are utilized in the formulation of polymers and coatings due to their stability and resistance to environmental degradation. The incorporation of N-propyl triazole derivatives can enhance the mechanical properties of materials while providing additional protective functions against microbial growth .

Case Studies

Mechanism of Action

The mechanism of action of N-Propyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of enzyme-catalyzed reactions, which is beneficial in the treatment of diseases where enzyme activity is dysregulated. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its inhibitory activity .

Comparison with Similar Compounds

A. Cafenstrole (N,N-Diethyl-3-((2,4,6-trimethylphenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide)

- Substituents : Diethylamine and sulfonyl-linked trimethylphenyl groups.

- Activity : Herbicidal, targeting weed control in rice fields.

- Key Feature : The sulfonyl group enhances electrophilicity, improving herbicidal potency .

B. Flucarbazone Sodium Salt

- Substituents : Sodium salt of a sulfonated triazole-carboxamide with methoxy and trifluoromethoxy groups.

- Activity : Herbicidal (ALS inhibitor).

- Key Feature : Ionic form increases solubility for foliar application .

C. Amicarbazone (4-Amino-5-oxo-3-isopropyl-N-tert-butyl-1,2,4-triazole-1-carboxamide)

- Substituents : Isopropyl and tert-butyl groups.

- Activity : Photosystem II inhibitor used as a broadleaf herbicide.

- Key Feature: Amino and keto groups enhance binding to chloroplast proteins .

D. N-Ethyl-N-Propyl-3-Propylsulphony-1H-1,2,4-Triazole-1-Carboxamide

- Substituents : Ethyl, propyl, and sulfonyl groups.

- Activity : Pesticidal, with alkyl chains promoting lipid membrane penetration .

Table 1: Agrochemical Analogues Comparison

Pharmaceutical Analogues

A. N-Methyl-N-Phenyl-1H-1,2,4-Triazole-1-Carboxamide (8d)

- Substituents : Methyl and phenyl groups.

- Properties : Melting point 62°C; used in CNS-active inhibitor studies.

- Key Feature : Aromatic phenyl group enhances CNS penetration .

B. 3-(4-Chlorophenyl)-N-Methyl-N-Phenyl-1H-1,2,4-Triazole-1-Carboxamide (8e)

- Substituents : Chlorophenyl and methyl-phenyl groups.

- Properties : Melting point 91°C; higher thermal stability than 8d.

- Key Feature : Chlorine atom increases lipophilicity and metabolic stability .

C. 5-Cyclopropyl-N-(2-Hydroxyethyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide

- Substituents : Cyclopropyl, hydroxyethyl, and methylphenyl.

- Activity : Anticancer (disrupts microtubule assembly).

- Key Feature : Hydroxyethyl group improves water solubility .

Table 2: Pharmaceutical Analogues Comparison

Substituent-Driven Trends

- Alkyl Chains (Propyl, Ethyl) : Increase lipophilicity, favoring pesticidal and herbicidal activity via membrane interaction .

- Aromatic Groups (Phenyl, Chlorophenyl) : Enhance CNS activity and thermal stability .

- Electron-Withdrawing Groups (Sulfonyl, Trifluoromethoxy) : Boost herbicidal potency by stabilizing enzyme-inhibitor complexes .

- Polar Groups (Hydroxyethyl, Sodium Sulfonate) : Improve solubility for systemic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.